molecular formula C33H35F3N6O3 B1149994 1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide

1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide

Cat. No.: B1149994
M. Wt: 620.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

IRAK inhibitor 4 (trans) is the trans form of IRAK inhibitor 4,which is an interleukin-1 receptor associated kinase 4(IRAK4) inhibitor.

Scientific Research Applications

Hsp90 Inhibition

A study demonstrated the synthesis of a novel Hsp90 inhibitor, similar in structure to the specified compound, showing significant inhibition against Hsp90α, a protein implicated in cancer cell growth and survival (Wang Xiao-long, 2011).

Synthesis of Novel Heterocyclic Scaffolds

Another research focused on the synthesis of novel heterocyclic scaffolds, utilizing a process that involves nucleophilic ring opening and heterocyclization. This methodology is relevant for the synthesis of complex structures similar to the specified compound (Vijayalaxmi Amareshwar et al., 2011).

Antimicrobial Activity

Research on benzimidazole derivatives, which are structurally related to the specified compound, has shown promising in vitro antibacterial and antifungal activities, making these compounds potentially useful in developing new antimicrobial agents (Seçkin Özden et al., 2011).

Structural Studies

A study conducted structural analyses of amino amide salts derived from benzimidazole, which is a core structure in the specified compound. These analyses provide insights into the properties and potential applications of such compounds in various scientific fields (Concepción Avila-Montiel et al., 2015).

Antifungal Activity and Molecular Docking

Research involving the synthesis of benzimidazole derivatives and their testing against phytopathogenic fungi revealed significant antifungal activities. Molecular docking studies provide a deeper understanding of the interaction mechanisms of these compounds with biological targets (Shijie Du et al., 2015).

Synthesis of Biologically Active Compounds

The synthesis of benzimidazol-2-ylamides of quinoline carboxylic acids, related in structure to the specified compound, has been explored for their potential biologically active properties, including antithyroid and antituberculosis activities (I. Ukrainets et al., 2011).

Properties

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)

SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O

Origin of Product

United States

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